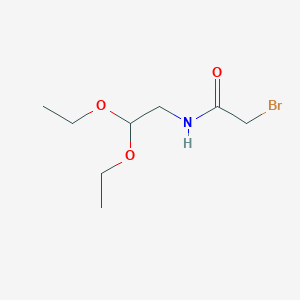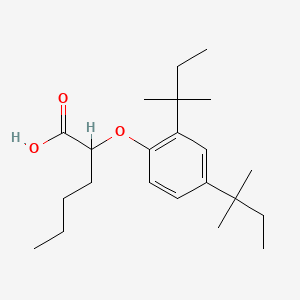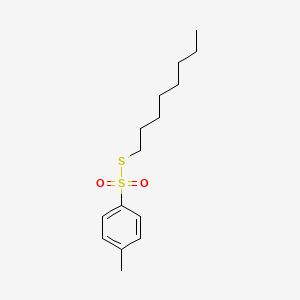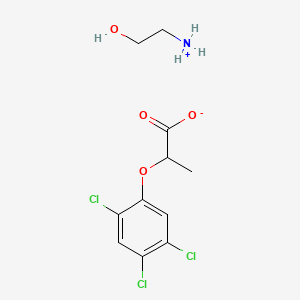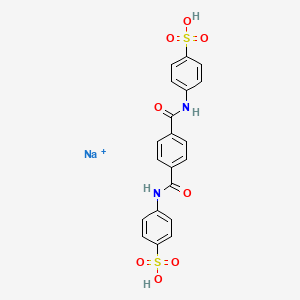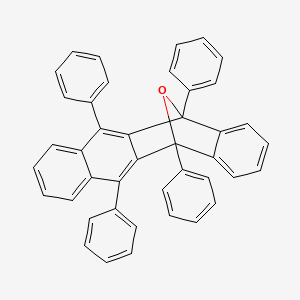![molecular formula C8H10O5 B15345281 5-Hydroxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-carboxylic acid](/img/structure/B15345281.png)
5-Hydroxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4R,5R,6aS)-5-hydroxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-carboxylic acid is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5R,6aS)-5-hydroxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-carboxylic acid typically involves multiple steps, including stereoselective reactions to ensure the correct configuration of the molecule. One common synthetic route involves the use of diastereomerically pure intermediates, such as hexahydro-furo[2,3-b]furan-3-ol, which undergoes further transformations to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,5R,6aS)-5-hydroxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
(3aR,4R,5R,6aS)-5-hydroxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-5-hydroxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,5R,6aS)-Hexahydro-4-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-2-oxo-2H-cyclopenta[b]furan-5-yl Ester [1,1’-Biphenyl]-4-carboxylic Acid
- (3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’'-biphenyl]-4-carboxylate
Uniqueness
What sets (3aR,4R,5R,6aS)-5-hydroxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H10O5 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
5-hydroxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-carboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-4-2-5-3(1-6(10)13-5)7(4)8(11)12/h3-5,7,9H,1-2H2,(H,11,12) |
InChI Key |
QCGQJPFNQOUTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


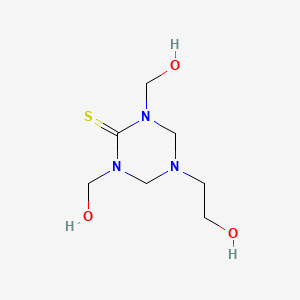

![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
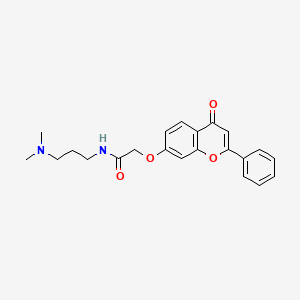
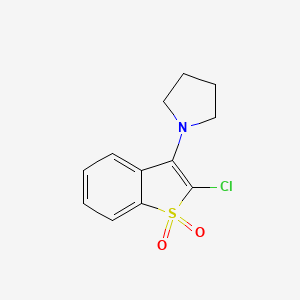
![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)

